1,2-benzisothiazol-3(2H)-one
Overview
Description
1,2-Benzisothiazol-3(2H)-one is an organic compound that belongs to the class of benzisothiazoles. It is characterized by a fused benzene and isothiazole ring system. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It’s known that the synthesis of this compound involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide . This reaction proceeds via a consecutive process with S–C bond and S–N bond formation .
Biochemical Pathways
The synthesis of this compound involves the formation of s–c and s–n bonds , which suggests that it may interact with biochemical pathways involving sulfur-containing compounds.
Action Environment
The synthesis of this compound involves a copper-catalyzed reaction , suggesting that the presence of copper and other reaction conditions could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazol-3(2H)-one can be synthesized through several methods:
Cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride: This method involves the cyclization of 2-(methylsulphinyl)benzamides using thionyl chloride, resulting in high yields of 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones.
Copper-catalyzed reaction of 2-halobenzamides and carbon disulfide: This efficient approach involves the consecutive reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst, yielding the target products in 30-89% yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
1,2-Benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1,2-Benzisothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Benzisothiazol-3(2H)-one can be compared with other similar compounds, such as benzothiazole and its derivatives. While benzothiazole also possesses a fused benzene and thiazole ring system, this compound is unique due to the presence of an isothiazole ring. This structural difference imparts distinct chemical and biological properties to this compound, making it a valuable compound in various applications.
List of Similar Compounds
- Benzothiazole
- 2-Methylbenzothiazole
- 2-Aminobenzothiazole
Properties
IUPAC Name |
1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSMPAJRVJJAGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032523 | |
Record name | 1,2-Benzisothiazolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Solid | |
Record name | 1,2-Benzisothiazol-3(2H)-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzisothiazol-3(2H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
327.6 °C | |
Record name | 1,2-Benzisothiazoline-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4), In water, 1.1 g/L at 20 °C; 0.938 g/L at 20 °C and pH 4.8; 1.288 g/L at 20 deg and pH 6.7; 1.651 g/L at 20 °C at pH 9.1; 1.198 g/L at 30 °C pH 4.8 | |
Record name | SID24830158 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1,2-Benzisothiazoline-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.483 g/cu cm at 20 °C | |
Record name | 1,2-Benzisothiazoline-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.78X10-6 mm Hg at 25 °C | |
Record name | 1,2-Benzisothiazoline-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to yellowish solid, White to off-white fine, crystalline powder, Technical product (commercial) can be in the form of a solid paste that is off-white to brown in color | |
CAS No. |
2634-33-5 | |
Record name | 1,2-Benzisothiazol-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2634-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Benzisothiazoline-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002634335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazol-3(2H)-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzisothiazolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzisothiazol-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZISOTHIAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRA0F1A4R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,2-Benzisothiazoline-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-Benzisothiazol-3(2H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156.6 °C, 157 - 158 °C | |
Record name | 1,2-Benzisothiazoline-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-Benzisothiazol-3(2H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,2-Benzisothiazol-3(2H)-one and its derivatives exhibit diverse biological activities. Their mechanisms of action vary depending on the specific derivative and its target.
- Anti-dengue activity: Some derivatives inhibit the dengue virus NS2BNS3 protease, a key enzyme involved in viral replication. [] They bind to the protease in the vicinity of the catalytic triad, hindering its activity and suppressing viral replication and infectivity. []
- Anti-fouling activity: Certain N-acyloxyethyl-1,2-Benzisothiazol-3(2H)-one derivatives display promising anti-fouling properties by inhibiting the growth of marine algae and barnacle larvae. []
- Anti-retroviral activity: Specific this compound benzenesulfonamides demonstrate anti-retroviral activity by targeting the HIV nucleocapsid protein 7 (NCp7), a crucial protein involved in viral multiplication. [] This interaction disrupts key stages of the HIV life cycle, including viral entry and multiplication. []
ANone:
- Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, these compounds are typically characterized using techniques like NMR (1H NMR, 13C NMR), IR spectroscopy, and mass spectrometry. [, , ]
A: this compound, particularly its sodium salt (saccharin sodium salt), is approved for use as a nucleating agent in polyesters up to 0.1% w/w. [] This indicates its compatibility with polyester materials and stability under processing conditions.
ANone: The provided research abstracts do not focus on the catalytic properties of this compound.
ANone: Computational methods play a significant role in studying this compound:
- Docking Studies: Computational docking simulations help predict the binding modes and interactions of this compound derivatives with their targets, such as the dengue virus NS2BNS3 protease [] and NADH DEHYDROGENASE SUBUNIT 2 in nematodes. []
- QSAR Models: Quantitative structure-activity relationship (QSAR) models can correlate the structure of different derivatives with their biological activity, aiding in the design of more potent and selective compounds. []
ANone: Structural modifications significantly impact the activity of this compound derivatives:
- Anti-dengue activity: Substitutions on the benzene ring and the nitrogen atom of the this compound core affect the inhibitory potency against dengue virus protease. []
- Anti-fouling activity: The length and nature of the acyl group in N-acyloxyethyl-1,2-Benzisothiazol-3(2H)-ones influence their activity against marine algae and barnacle larvae. []
- Anti-psychotic activity: Conformationally restricted analogs of remoxipride, incorporating the this compound scaffold, were explored for their affinity towards the dopamine D2 receptor. While they didn't surpass remoxipride's affinity, the study highlights the impact of conformational constraints on biological activity. []
A: While specific stability data is not detailed in the provided abstracts, the development of a thrombin inhibitor incorporating the this compound scaffold involved addressing formulation challenges. [] The isolation of the target compound involved techniques like nanofiltration and spray drying, highlighting the importance of formulation strategies in ensuring stability and achieving desirable drug product characteristics. []
A: The European Food Safety Authority (EFSA) has evaluated the safety of sodium saccharin (the sodium salt of this compound 1,1-dioxide) for use as a nucleating agent in polyesters. [] The approval is limited to a specific concentration (up to 0.1% w/w) and requires compliance with purity criteria outlined in Directive 2008/60/EC. [] This emphasizes the importance of stringent safety evaluations and regulatory compliance for compounds used in applications involving potential human exposure.
- Environmental Impact: The migration of this compound (BIT) from food packaging materials has been studied, highlighting potential environmental exposure pathways. Research suggests that BIT can migrate into food simulants and vegetables, with migration rates varying depending on factors like temperature and food type. []
- Analytical Methods: Various analytical techniques, including HPLC, GC-MS, and LC-MS/MS, are employed to detect, quantify, and study the behavior of this compound and related compounds. [, , , ]
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